SIRT-IN-2
Overview
Description
SIRT-IN-2 is a compound that acts as an inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of proteins. Sirtuins are NAD±dependent deacylase enzymes that play a crucial role in various cellular processes, including aging, metabolism, and stress resistance. SIRT2, in particular, is involved in the regulation of cell cycle, neurodegeneration, and tumorigenesis .
Preparation Methods
The synthetic routes typically involve the use of heterocyclic chemistry, where a central bicyclic hetero-aromatic ring is introduced, along with two aromatic terminal groups . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
SIRT-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also be reduced to yield reduced forms.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
SIRT-IN-2 has a wide range of scientific research applications:
Mechanism of Action
SIRT-IN-2 exerts its effects by inhibiting the deacylase activity of SIRT2. SIRT2 removes acetyl groups from post-translationally modified lysine residues on proteins, affecting their function and stability . By inhibiting SIRT2, this compound prevents the deacetylation of target proteins, leading to changes in their activity and interactions. This inhibition can result in the modulation of various cellular pathways, including those involved in cell cycle regulation, apoptosis, and stress responses .
Comparison with Similar Compounds
SIRT-IN-2 is unique compared to other SIRT2 inhibitors due to its specific structure and selectivity. Similar compounds include:
Thienopyrimidinone-based inhibitors: These compounds also target SIRT2 but have different structural features and binding modes.
Pyrazolo-pyrimidine derivatives: Another class of SIRT2 inhibitors with distinct chemical structures and inhibitory mechanisms. This compound stands out due to its high potency, selectivity, and stability, making it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
4-[4-[2-(methanesulfonamido)ethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S2/c1-25(22,23)19-5-2-10-3-6-20(7-4-10)15-13-11(17-9-18-15)8-12(24-13)14(16)21/h8-10,19H,2-7H2,1H3,(H2,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOWIHMCGFRARN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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